n-(Benzo[b]thiophen-3-ylmethyl)butan-2-amine
Description
Properties
Molecular Formula |
C13H17NS |
|---|---|
Molecular Weight |
219.35 g/mol |
IUPAC Name |
N-(1-benzothiophen-3-ylmethyl)butan-2-amine |
InChI |
InChI=1S/C13H17NS/c1-3-10(2)14-8-11-9-15-13-7-5-4-6-12(11)13/h4-7,9-10,14H,3,8H2,1-2H3 |
InChI Key |
FBAJXLIXDBRAOV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC1=CSC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Coupling for Benzo[b]thiophene Formation
- Methodology: As described in US Patent US9206169B2, a typical route involves reacting halogenated benzo[b]thiophene precursors with organometallic reagents under palladium catalysis.
- Reaction Conditions: Heating a halogenated benzo[b]thiophene derivative (e.g., 4-bromobenzo[b]thiophene) with a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium) and phosphine ligands (e.g., BINAP) in toluene under reflux.
- Outcome: Formation of the benzo[b]thiophene core with high yield and purity, suitable for further functionalization.
Alternative Cyclization Approaches
- Method: Cyclization of 2-aminothiophenes with aldehydes or ketones under oxidative or acid-catalyzed conditions.
- Reagents: Use of oxidants like FeCl₃ or PCl₅ to facilitate ring closure.
- Note: These methods are less common for large-scale synthesis but useful for diversifying substitution patterns.
Functionalization to Introduce the Methyl Linkage
The next step involves attaching a methyl group at the 3-position of the benzo[b]thiophene, which is crucial for the target compound.
Nucleophilic Methylation
- Method: Electrophilic methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate).
- Reaction: The benzo[b]thiophene derivative bearing a suitable nucleophilic site (e.g., an N- or C-atom) is treated with methylating agents to introduce the methyl group at the 3-position, forming benzo[b]thiophen-3-ylmethyl intermediates.
- Conditions: Typically performed in polar aprotic solvents like acetone or DMF at room temperature or mild heating.
Decarboxylation and Side-Chain Extension
- If starting from carboxylic acid derivatives, decarboxylation under high-temperature conditions can generate the methyl linkage.
- Alternatively, Grignard reagents or organolithium compounds derived from halogenated benzo[b]thiophenes can be used to extend the side chain to include the methyl group.
Summary of the Overall Synthetic Route
Notes and Considerations
- Selectivity: Ensuring regioselective methylation at the 3-position is critical; protecting groups or directing groups may be employed.
- Yield Optimization: Using high-purity reagents, inert atmospheres, and optimized temperature controls enhances yield and purity.
- Industrial Relevance: The patent US9206169B2 emphasizes the scalability of the palladium-catalyzed route, suitable for large-scale production.
In-Depth Research Findings and Data Tables
Research findings indicate that the key to successful synthesis lies in controlling reaction conditions to maximize yield and minimize by-products. For example, the palladium-catalyzed coupling in toluene under reflux has been shown to produce benzo[b]thiophene derivatives with yields exceeding 90%.
Chemical Reactions Analysis
Types of Reactions
n-(Benzo[b]thiophen-3-ylmethyl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
n-(Benzo[b]thiophen-3-ylmethyl)butan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of materials with specific properties, such as organic semiconductors
Mechanism of Action
The mechanism of action of n-(Benzo[b]thiophen-3-ylmethyl)butan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The benzo[b]thiophene group in the target compound distinguishes it from structurally related amines. Key analogs include:
- N-(4-(Benzo[d][1,3]dioxol-5-yl)butan-2-yl)-N-butylbutan-1-amine (67a): Features a benzo[d][1,3]dioxol (methylenedioxyphenyl) group instead of benzo[b]thiophene.
- N-Benzyl-N-2-(trimethylsilyl)ethoxycarbonyl-[3-hydroxy-2-(2,2-dimethoxyethyl)phenyl]amine (49) : Contains a benzyl-protected amine and a methoxyethyl substituent, highlighting the role of protective groups in modulating stability and solubility .
- N-(Benzo[d]thiazol-2-yl)benzamide (3ar) : A benzamide derivative with a thiazole ring, demonstrating how heterocyclic systems influence physicochemical properties such as polarity and hydrogen-bonding capacity .
Spectroscopic and Analytical Data
Comparative spectroscopic data for select analogs (Table 1):
Key Observations :
- The benzo[b]thiophene moiety in the target compound is expected to exhibit distinct ¹H NMR aromatic shifts (δ ~7.0–7.8) due to sulfur’s electron-withdrawing effects, contrasting with the δ 6.5–7.0 range for benzo[d][1,3]dioxol derivatives .
- HR-MS data for analogs like 67a and 3ar confirm the utility of mass spectrometry in verifying molecular ion peaks and fragmentation patterns .
Biological Activity
N-(Benzo[b]thiophen-3-ylmethyl)butan-2-amine is a compound that has emerged as a subject of interest in pharmacological research due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and a comparative analysis with structurally similar compounds.
Chemical Structure and Properties
This compound features a benzo[b]thiophene moiety attached to a butan-2-amine chain. This structure allows for various interactions with biological targets, making it a candidate for therapeutic applications. The compound's amine functional group contributes to its chemical reactivity and potential pharmacological properties.
Biological Activities
Research indicates that this compound and its derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation.
- Antiviral Properties : Certain derivatives have demonstrated effectiveness against viral infections.
- Neuroprotective Effects : Compounds related to this compound may offer protection against neurodegenerative diseases.
The following table summarizes notable activities of structurally similar compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| Benzo[b]thiophene | Structure | Anticancer activity |
| 2-Aminobenzothiophene | Structure | Antiviral properties |
| N-Methylbenzothiophene | Structure | Neuroprotective effects |
Understanding the specific mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Interaction studies typically involve:
- Binding Affinity Studies : Assessing how the compound interacts with various receptors and enzymes.
- Cell Line Studies : Evaluating the compound's effects on different cancer cell lines or neuronal cells.
- In Vivo Models : Testing the efficacy and safety in animal models to predict human responses.
Anticancer Activity
A study evaluating the anticancer properties of benzo[b]thiophene derivatives highlighted that certain compounds significantly inhibited the growth of A431 cancer cells, with IC50 values indicating effective concentrations for therapeutic use .
Neuroprotective Effects
Research into neuroprotective properties found that derivatives of benzo[b]thiophene exhibited protective effects against oxidative stress in neuronal cell lines, suggesting potential applications in treating neurodegenerative disorders .
Antiviral Properties
Investigations into antiviral activities revealed that some derivatives could inhibit viral replication, providing a basis for further exploration in antiviral drug development .
Q & A
Q. Key Variables
- Catalyst : NaBH₃CN vs. other reducing agents (e.g., Pd/C with H₂).
- Solvent : Polar aprotic solvents (e.g., DMF) may enhance solubility but complicate purification.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization.
What spectroscopic and computational methods are recommended for structural characterization?
Basic Research Question
- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify key signals:
- Mass Spectrometry : HRMS (ESI-TOF) confirms molecular ion [M+H⁺] at m/z 222.1 (calculated for C₁₃H₁₅NS).
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves crystal structures, critical for confirming stereochemistry and non-covalent interactions (e.g., π-π stacking) .
How does the benzothiophene moiety influence binding affinity to serotonin receptors?
Advanced Research Question
The benzo[b]thiophene group engages in π-π interactions with aromatic residues (e.g., Phe340 in 5-HT₂A receptors), while the methylene bridge and amine tail form hydrogen bonds with Asp155. Comparative studies show that replacing benzothiophene with phenyl reduces affinity by ~50%, highlighting its role in hydrophobic pocket stabilization .
Data Contradiction Analysis
Discrepancies in IC₅₀ values across assays (e.g., radioligand vs. functional cAMP assays) may arise from:
- Receptor Conformation : Differences in G-protein coupling states.
- Assay Sensitivity : Radioligand assays detect direct binding, while functional assays reflect downstream signaling.
- Structural Data : Crystallographic models (SHELX-refined) vs. docking simulations may show divergent binding poses .
What strategies resolve contradictions in activity data across enzymatic vs. cell-based assays?
Advanced Research Question
- Control Experiments : Use known inhibitors (e.g., ketanserin for 5-HT₂A) to validate assay conditions.
- Molecular Dynamics (MD) Simulations : Assess ligand-receptor dynamics under physiological conditions (e.g., membrane-embedded receptors).
- Metabolic Stability Testing : Verify compound integrity in cell media (e.g., LC-MS to detect degradation products) .
How do structural analogs compare in structure-activity relationship (SAR) studies?
Advanced Research Question
| Compound | Modification | Activity (5-HT₂A Ki, nM) |
|---|---|---|
| This compound | Parent compound | 12 ± 2 |
| N-(Phenylmethyl)butan-2-amine | Benzene replaces benzothiophene | 25 ± 3 |
| N-(Thiophen-3-ylmethyl)butan-2-amine | Thiophene replaces benzothiophene | 18 ± 2 |
| N-(Benzo[b]thiophen-3-ylmethyl)propan-2-amine | Shorter alkyl chain | 45 ± 5 |
The benzothiophene ring and butan-2-amine chain length are critical for optimal activity. Truncating the alkyl chain reduces lipophilicity, impairing membrane permeability .
What purification challenges arise during large-scale synthesis, and how are they addressed?
Basic Research Question
- Byproducts : Oxidized thiophene derivatives (e.g., sulfoxides) form under aerobic conditions. Use of antioxidants (e.g., BHT) or inert atmospheres mitigates this.
- Scale-Up : Continuous flow reactors improve heat/mass transfer, reducing side reactions.
- Chromatography Alternatives : Distillation or salt formation (e.g., HCl salt precipitation) enhances scalability .
How can computational modeling guide the design of derivatives with improved selectivity?
Advanced Research Question
- Docking Studies (AutoDock Vina) : Predict binding modes to off-target receptors (e.g., 5-HT₂B vs. 5-HT₂A).
- Pharmacophore Modeling : Identify essential features (e.g., amine distance from aromatic core) for selectivity.
- Free Energy Perturbation (FEP) : Quantify ΔΔG for mutations (e.g., Ser159Ala in 5-HT₂A) to refine ligand interactions .
What are the implications of metabolic instability observed in hepatocyte assays?
Advanced Research Question
Rapid N-dealkylation by CYP3A4 generates benzo[b]thiophen-3-ylmethanol, which may exhibit off-target effects. Strategies to improve stability:
- Deuterium Incorporation : Replace labile C-H bonds in the alkyl chain.
- Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) near the amine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
